molecular formula C16H16N2O3 B4002119 N-(4-nitrophenyl)-2-phenylbutanamide

N-(4-nitrophenyl)-2-phenylbutanamide

Cat. No.: B4002119
M. Wt: 284.31 g/mol
InChI Key: JRUUGAOJLLAWEQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-phenylbutanamide is an organic compound characterized by a butanamide backbone substituted with a 4-nitrophenyl group at the nitrogen atom and a phenyl group at the β-carbon of the butanamide chain. The 4-nitrophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-15(12-6-4-3-5-7-12)16(19)17-13-8-10-14(11-9-13)18(20)21/h3-11,15H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUUGAOJLLAWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

Major Products Formed

    Reduction: N-(4-aminophenyl)-2-phenylbutanamide.

    Substitution: Various substituted phenylbutanamides depending on the nucleophile used.

    Hydrolysis: 2-phenylbutanoic acid and 4-nitroaniline.

Scientific Research Applications

N-(4-nitrophenyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-nitrophenyl)-2-phenylbutanamide with its analogs, focusing on structural variations, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Key structural differences among related compounds lie in the substituents on the phenyl ring, the amide chain length, and additional functional groups. These modifications significantly alter electronic properties, solubility, and intermolecular interactions.

Compound Name Substituents on Phenyl Ring Amide Chain Modifications Key Functional Groups Molecular Weight (g/mol) Reference
This compound 4-Nitro 2-Phenylbutanamide Nitro, Amide 298.38 (estimated) -
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-Methyl, 4-Nitro 2-Ethylbutanamide Nitro, Amide, Methyl 278.31
4-(4-Chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide 4-Chloro-2-methylphenoxy, 2-Methoxy-4-Nitro 4-Phenoxybutanamide Chloro, Methoxy, Nitro, Amide 392.84
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro, 2-Nitro Methylsulfonyl, Acetamide Chloro, Nitro, Sulfonyl 292.72
Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) 4-Nitro Urea linkage Nitro, Urea, Pyridinyl 287.25

Key Observations:

  • Electron-withdrawing groups : The para-nitro group in this compound enhances electrophilicity compared to ortho-nitro analogs (e.g., ’s N-(2-nitrophenyl)-4-bromo-benzamide), which may exhibit steric hindrance or reduced resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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